N-Octyl-1-(4-chlorobenzoyl)-2-methyl-5-methoxy-1H-indole-3-acetamide
Overview
Description
This usually involves providing the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield and purity of the final product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and mechanism of reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical rotation, etc.Scientific Research Applications
Molecular Synthesis and Structural Characterization
N-Octyl-1-(4-chlorobenzoyl)-2-methyl-5-methoxy-1H-indole-3-acetamide and its derivatives have been synthesized and structurally characterized. These compounds have shown potential applications in various fields of scientific research. For instance, organotin derivatives of indomethacin, a compound structurally similar to N-Octyl-1-(4-chlorobenzoyl)-2-methyl-5-methoxy-1H-indole-3-acetamide, have been synthesized and characterized, revealing their cytotoxic properties against lung adenocarcinoma and cervical cancer cell lines (Camacho-Camacho et al., 2008).
Molecular Docking and Anti-inflammatory Properties
Molecular docking analysis and geometrical optimization of indole acetamide derivatives have been conducted to study their potential as anti-inflammatory drugs. These studies involve targeting cyclooxygenase domains, understanding electronic charge transfer within molecules, and investigating the stability and intermolecular interactions within crystals (Al-Ostoot et al., 2020).
Antioxidant Properties
The antioxidant properties of certain derivatives have been evaluated, showing considerable activity in reducing the effects of oxidants. Compounds with substituted phenyl rings attached to the indole nucleus have been found to be effective in developing new antioxidant agents, indicating the potential of these compounds in medical and biochemical research (Gopi & Dhanaraju, 2020).
COX-2 Inhibition
Compounds structurally related to N-Octyl-1-(4-chlorobenzoyl)-2-methyl-5-methoxy-1H-indole-3-acetamide have been synthesized and tested for their inhibitory properties against cyclooxygenase (COX-1 and COX-2), indicating their potential use in reducing inflammation and possibly treating certain diseases associated with these enzymes (Shi et al., 2012).
Synthesis and Evaluation of Imaging Agents
The synthesis and evaluation of certain derivatives as selective inhibitors of COX-2 for potential in vivo imaging have been studied. This research could have significant implications in medical diagnostics and the development of new imaging agents (Uddin et al., 2009).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.
Future Directions
This involves discussing potential future research directions, applications, or improvements to the synthesis method.
Please consult with a chemistry professional or refer to specific chemistry resources for detailed information. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-octylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN2O3/c1-4-5-6-7-8-9-16-29-26(31)18-23-19(2)30(25-15-14-22(33-3)17-24(23)25)27(32)20-10-12-21(28)13-11-20/h10-15,17H,4-9,16,18H2,1-3H3,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWILLAXKDUAPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Octyl-1-(4-chlorobenzoyl)-2-methyl-5-methoxy-1H-indole-3-acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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